Cas no 13794-72-4 (6,7-dimethoxy-3,4-dihydroquinazolin-4-one)
6,7-dimethoxy-3,4-dihydroquinazolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 6,7-Dimethoxy-1H-quinazolin-4-one
- 6,7-DIMETHOXY-3,4-DIHYDROQUINAZOLIN-4-ONE
- 6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE
- 6,7-DIMETHOXY-4(1H)-QUINAZOLINONE
- 6,7-DIMETHOXY-4(3H)-QUINAZOLINONE
- 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one
- 3H-6,7-dimethoxyquinazolin-4-one
- 6,7-dimethoxy quinazolin-3H-4-one
- 6,7-dimethoxy-4-hydroxyquinazoline
- 6,7-Dimethoxy-4-quinazolone
- 6,7-Dimethoxyquinazolin-4(1H)-one
- 6,7-dimethoxyquinazolin-4(3H)-one
- 6,7-dimethoxyquinazolin-4-ol
- 6,7-Dimethoxyquinazoline-4-one
- 6,7-Dimethoxy-4-quinazolinol
- 4(1H)-Quinazolinone,6,7-dimethoxy- (9CI)
- 6,7-Dimethoxyquinazoline-4(3H)-one
- BUTTPARK 47\08-40
- Gefitinib iMpurity E
- Gefitinib Impurity 4
- Gefitinib interMediate II
- 6,7-DiMethoxy-1H-quinazol...
- 6,7-dimethoxy-4-quinazolinone
- 4-amino-N-propan-2-ylbenzamide
- 7-DiMethoxy-1H-quinazolin-4-one
- 6,7-dimethoxy-quinazolin-4-ol
- 6,7-dimethoxy 4(1h)-quinazolinone
- 4(1H)-Quinazolinone, 6,7-dimethoxy-
- 6,7-dimethoxy-3-hydroquinazoli
- 6,7-dimethoxy-4-(3H)-quinazolinone
- FT-0636961
- 4(3H)-QUINAZOLINONE, 6,7-DIMETHOXY-
- VU0512855-1
- D3816
- Z56939172
- CS-M1056
- 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one;
- HMS1757K19
- AKOS001039206
- MFCD07776135
- SDCCGMLS-0065808.P001
- 6,7-dimethoxy-3H-quinazoline-4-one
- 6,7-Dimethoxy-4-oxo-3,4-dihydroquinazoline
- 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one
- F3183-0036
- Maybridge3_001466
- 6,7-dimethoxy-4(3H)-quinazolone
- CCG-242418
- Oprea1_495367
- DS-0458
- V6TY85H8PJ
- HMS1435C14
- 10N-834
- BRD-K50145870-001-01-2
- BCP26603
- 6.7-Dimethoxy quinazolin-4-one
- SENNIDINEB
- AC-352
- SB10029
- 6,7-dimethoxy-3,4-dihydroquinazolin-4one
- PB21752
- MFCD01570147
- AKOS000117115
- 6,7-dimethoxy-4 (3H)-quinazolinone
- J-007081
- DMSRMHGCZUXCMJ-UHFFFAOYSA-N
- 13794-72-4
- IDI1_012853
- 6,7-dimethoxyquinazolin4-one
- DTXSID60363547
- 6,7-dimethoxy-4-(3H) quinazolinone
- PS-4400
- 6,7-dimethoxy-3,4-dihydroquinazolin4-one
- EN300-06937
- J-518172
- 6,7-dimethoxy-quinazolin-4-one
- 6 pound not7-Dimethoxy-1H-quinazolin-4-one
- AM20020454
- AKOS015919528
- 6,7-dimethoxy-4-(3H)quinazolinone
- SY007177
- SCHEMBL8917
- Gefitinib Impurity
- A807319
- 6,7-dimethoxyquinazolin-4-one
- CHEMBL1949861
- DB-014462
- SDCCGSBI-0659805.P001
- STL146420
- STK922207
- BBL029425
- 6,7-dimethoxy-3,4-dihydroquinazolin-4-one
-
- MDL: MFCD01570147
- Inchi: 1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13)
- InChI Key: DMSRMHGCZUXCMJ-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC2=C(C(NC=N2)=O)C=1)OC
- BRN: 882100
Computed Properties
- Exact Mass: 206.06900
- Monoisotopic Mass: 206.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.9
- XLogP3: 0.7
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.33
- Melting Point: 298°C(lit.)
- Boiling Point: 374.1°C at 760 mmHg
- Flash Point: 221.0±25.9 °C
- PSA: 64.21000
- LogP: 0.94030
- Sensitiveness: Sensitive to air
6,7-dimethoxy-3,4-dihydroquinazolin-4-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R20/21/22; R36/37/38
- Safety Term:S26;S37/39
6,7-dimethoxy-3,4-dihydroquinazolin-4-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6,7-dimethoxy-3,4-dihydroquinazolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 60426-5/G |
6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE |
13794-72-4 | 97% | 5g |
$11 | 2023-09-16 | |
| AstaTech | 60426-50/G |
6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE |
13794-72-4 | 97% | 50/G |
$87 | 2022-06-01 | |
| AstaTech | 60426-250/G |
6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE |
13794-72-4 | 97% | 250/G |
$POA | 2022-06-01 | |
| Alichem | A189011909-100g |
6,7-Dimethoxy-1H-quinazolin-4-one |
13794-72-4 | 97% | 100g |
151.58 USD | 2021-06-01 | |
| Fluorochem | 017125-1g |
6,7-Dimethoxy-3H-quinazolin-4-one |
13794-72-4 | 95+% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 017125-10g |
6,7-Dimethoxy-3H-quinazolin-4-one |
13794-72-4 | 95+% | 10g |
£15.00 | 2022-03-01 | |
| Fluorochem | 017125-25g |
6,7-Dimethoxy-3H-quinazolin-4-one |
13794-72-4 | 95+% | 25g |
£29.00 | 2022-03-01 | |
| Fluorochem | 017125-1kg |
6,7-Dimethoxy-3H-quinazolin-4-one |
13794-72-4 | 95+% | 1kg |
£731.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3816-5G |
6,7-Dimethoxy-3H-quinazolin-4-one |
13794-72-4 | >98.0%(T)(HPLC) | 5g |
¥1200.00 | 2024-04-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D124694-100g |
6,7-dimethoxy-3,4-dihydroquinazolin-4-one |
13794-72-4 | ≥98% | 100g |
¥620.90 | 2023-09-03 |
6,7-dimethoxy-3,4-dihydroquinazolin-4-one Suppliers
6,7-dimethoxy-3,4-dihydroquinazolin-4-one Related Literature
-
Neetesh Agrawal,Jatin Machhi,Virendra Rathwa,Ashish M. Kanhed,Sagar Patel,Prashant Murumkar,Hardik Gandhi,Mange Ram Yadav RSC Adv. 2016 6 30661
-
Neetesh Agrawal,Jatin Machhi,Virendra Rathwa,Ashish M. Kanhed,Sagar Patel,Prashant Murumkar,Hardik Gandhi,Mange Ram Yadav RSC Adv. 2016 6 30661
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinazolines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Benzodiazines Quinazolines
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
Additional information on 6,7-dimethoxy-3,4-dihydroquinazolin-4-one
Introduction to 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (CAS No. 13794-72-4)
6,7-dimethoxy-3,4-dihydroquinazolin-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 13794-72-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one, particularly the presence of methoxy groups at the 6th and 7th positions of the quinazoline core, contribute to its unique chemical properties and biological interactions.
The quinazoline scaffold is a privileged structure in drug discovery, with numerous analogs having demonstrated efficacy in various pharmacological contexts. The dihydroquinazolinone derivative exhibits a fused bicyclic system, which is conducive to hydrogen bonding interactions and can be modulated to enhance binding affinity to biological targets. The methoxy substituents not only influence the electronic distribution of the molecule but also play a crucial role in determining its solubility and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric properties of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one. Studies have highlighted its potential as an inhibitor of kinases and other enzymes involved in cancer progression. The methoxy groups enhance the molecule's ability to interact with hydrophobic pockets of target proteins, making it a promising candidate for structure-based drug design.
In vitro studies have demonstrated that 6,7-dimethoxy-3,4-dihydroquinazolin-4-one exhibits inhibitory activity against several kinases, including those overexpressed in resistant tumor cell lines. The compound's ability to disrupt signaling pathways such as MAPK and PI3K/Akt has been particularly noted. These pathways are critical for cell proliferation and survival, making them attractive targets for therapeutic intervention. The dihydroquinazolinone ring system provides a rigid framework that optimizes binding interactions with active sites of these enzymes.
The synthesis of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one involves multi-step organic transformations that highlight the versatility of quinazoline chemistry. Traditional approaches often employ cyclization reactions followed by functional group modifications to introduce the methoxy groups at the 6th and 7th positions. Modern synthetic methodologies have improved yields and purity, enabling more efficient production scales suitable for preclinical and clinical investigations.
The pharmacokinetic profile of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one is another area of active research. Initial studies suggest that the compound exhibits moderate oral bioavailability and favorable metabolic stability. However, further optimization is required to enhance its pharmacokinetic properties. Techniques such as prodrug design and chemical modifications are being explored to improve solubility and reduce clearance rates.
Preclinical trials have provided valuable insights into the safety and efficacy of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one. Animal models have shown promising results in tumor suppression without significant toxicity at therapeutic doses. These findings support its progression into clinical trials for the treatment of various malignancies. The compound's mechanism of action appears to involve both direct inhibition of cancer cell proliferation and modulation of immune responses against tumors.
The integration of machine learning algorithms has accelerated the discovery pipeline for quinazoline derivatives like 6,7-dimethoxy-3,4-dihydroquinazolin-4-one. Predictive models can identify structural modifications that enhance potency while minimizing side effects. This high-throughput virtual screening approach has identified novel analogs with improved pharmacological profiles.
The future directions for research on 6,7-dimethoxy-3,4-dihydroquinazolin-4-one include exploring its role in combination therapies with other anticancer agents. Synergistic effects between different drugs can lead to more effective treatment regimens with reduced resistance development. Additionally, investigating its potential applications in neurodegenerative diseases is an emerging area due to its interaction with protein kinase pathways involved in neuronal health.
In conclusion,6,7-dimethoxy-3,4-dihydroquinazolin-4-one (CAS No. 13794-72-4) represents a significant advancement in quinazoline-based drug discovery. Its structural features contribute to its biological activity against key targets involved in cancer progression. Ongoing research aims to optimize its pharmacokinetic properties and explore new therapeutic applications across multiple disease areas.
13794-72-4 (6,7-dimethoxy-3,4-dihydroquinazolin-4-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)